molecular formula C15H12ClFN4O B2375470 2-Chloro-N-[2-(6-fluoro-1H-benzimidazol-2-yl)ethyl]pyridine-4-carboxamide CAS No. 1436256-52-8

2-Chloro-N-[2-(6-fluoro-1H-benzimidazol-2-yl)ethyl]pyridine-4-carboxamide

Cat. No. B2375470
CAS RN: 1436256-52-8
M. Wt: 318.74
InChI Key: CLAOIHZORXCFJB-UHFFFAOYSA-N
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Description

“2-Chloro-N-[2-(6-fluoro-1H-benzimidazol-2-yl)ethyl]pyridine-4-carboxamide” is a chemical compound that contains a benzimidazole moiety . Benzimidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .


Molecular Structure Analysis

Benzimidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Benzimidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .


Physical And Chemical Properties Analysis

Benzimidazole is a white or colorless solid that is highly soluble in water and other polar solvents .

Scientific Research Applications

Synthesis and Heterocyclic Chemistry Applications

Synthetic Pathways and Heterocyclic Derivatives : Research has demonstrated the synthesis of novel heterocyclic compounds, including pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines, and pyrido[3″,2″:4′,5′]thieno[3′,2′:4,5]pyrimido[l,6‐a]benzimidazoles. These compounds are prepared from precursors such as ethyl 4-aryl-3-cyano-6-methyl-2-thioxo-1,2-dihydropyridine-5-carbonylates and undergo further reactions to yield a variety of heterocyclic derivatives, showcasing the compound's role as a versatile synthon for the construction of complex polyheterocyclic systems (Bakhite, Al‐Sehemi, & Yamada, 2005).

Biological Activity and Material Chemistry

Anticancer and Anti-inflammatory Properties : A novel series of compounds demonstrating significant anticancer and anti-inflammatory activities have been synthesized, incorporating pyrazolopyrimidines derivatives. This research highlights the potential therapeutic applications of compounds derived from or related to "2-Chloro-N-[2-(6-fluoro-1H-benzimidazol-2-yl)ethyl]pyridine-4-carboxamide" in the treatment of cancer and inflammation (Rahmouni et al., 2016).

Chemosensor for Fluoride Ions : The compound's derivatives have been employed as chemosensors for the detection of fluoride ions, utilizing UV–vis spectroscopy, fluorescence spectroscopy, and 1H NMR techniques. This application underscores the compound's utility in analytical chemistry for environmental monitoring and diagnostics (Chetia & Iyer, 2008).

Mycobacterium tuberculosis GyrB Inhibitors : In the quest for novel treatments against tuberculosis, derivatives of "2-Chloro-N-[2-(6-fluoro-1H-benzimidazol-2-yl)ethyl]pyridine-4-carboxamide" have been explored as inhibitors of Mycobacterium tuberculosis GyrB ATPase. This highlights the compound's significance in the development of new antimicrobial agents with potential to combat tuberculosis (Jeankumar et al., 2013).

Mechanism of Action

Target of Action

It’s worth noting that compounds containing the imidazole and benzimidazole moieties have been found to exhibit a broad range of biological activities . They are known to interact with various targets, including enzymes and receptors, contributing to their diverse pharmacological effects .

Mode of Action

Imidazole and benzimidazole derivatives are known to interact with their targets in various ways, leading to changes in cellular processes . The exact interaction would depend on the specific target and the structure of the compound .

Biochemical Pathways

Imidazole and benzimidazole derivatives are known to affect a variety of biochemical pathways due to their broad range of biological activities . The downstream effects would depend on the specific pathway and the nature of the interaction .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this specific compound are not directly available from the search results. The impact on bioavailability would depend on these properties. It’s worth noting that the solubility, stability, and permeability of a compound can significantly influence its pharmacokinetic properties and thus its bioavailability .

Result of Action

Imidazole and benzimidazole derivatives are known to exhibit a variety of effects at the molecular and cellular level, including antimicrobial, anti-inflammatory, antitumor, and antiviral activities, among others .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of a compound .

Future Directions

Given the broad range of biological activities exhibited by benzimidazole derivatives, there is significant potential for the development of new drugs based on this moiety . Future research could focus on synthesizing new benzimidazole derivatives and evaluating their biological activities .

properties

IUPAC Name

2-chloro-N-[2-(6-fluoro-1H-benzimidazol-2-yl)ethyl]pyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClFN4O/c16-13-7-9(3-5-18-13)15(22)19-6-4-14-20-11-2-1-10(17)8-12(11)21-14/h1-3,5,7-8H,4,6H2,(H,19,22)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLAOIHZORXCFJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)NC(=N2)CCNC(=O)C3=CC(=NC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClFN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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